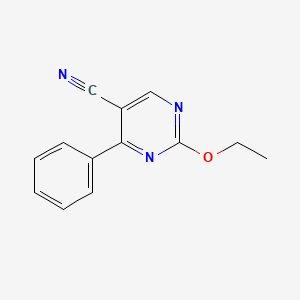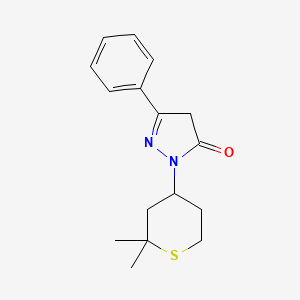
9-Chloro-4,5-dimethoxyacridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Chloro-4,5-dimethoxyacridine is a heteroaromatic compound belonging to the acridine family. Acridines are known for their tricyclic structure containing a nitrogen atom. This particular compound is characterized by the presence of chlorine and methoxy groups at the 9th, 4th, and 5th positions, respectively. Acridine derivatives have been widely studied due to their diverse applications in medicinal chemistry, particularly as antibiotics, antimalarials, and anticancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-4,5-dimethoxyacridine typically begins with 4,5-dimethoxyacridone as the starting material. The process involves halogenation at the 9th position using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 9-Chloro-4,5-dimethoxyacridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 9th position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized to form acridone derivatives or reduced to acridane derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide (NaOMe) in methanol under reflux conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in dry ether.
Major Products:
Substitution: Formation of 9-substituted acridine derivatives.
Oxidation: Formation of acridone derivatives.
Reduction: Formation of acridane derivatives.
Scientific Research Applications
9-Chloro-4,5-dimethoxyacridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Chloro-4,5-dimethoxyacridine involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of the DNA, inhibiting replication and transcription processes. The compound can also generate reactive oxygen species (ROS) upon exposure to light, leading to oxidative damage to cellular components . The molecular targets include DNA and various enzymes involved in the replication process .
Comparison with Similar Compounds
- 9-Bromo-4,5-dimethoxyacridine
- 9-Fluoro-4,5-dimethoxyacridine
- 9-Triflate-4,5-dimethoxyacridine
- 9-Lithiated-4,5-dimethoxyacridine
Comparison:
- 9-Bromo-4,5-dimethoxyacridine: Similar in structure but with a bromine atom instead of chlorine. It exhibits similar reactivity but may have different photophysical properties .
- 9-Fluoro-4,5-dimethoxyacridine: Contains a fluorine atom, which can significantly alter its electronic properties and reactivity .
- 9-Triflate-4,5-dimethoxyacridine: The triflate group enhances its reactivity in cross-coupling reactions .
- 9-Lithiated-4,5-dimethoxyacridine: Highly reactive intermediate used in various organic transformations .
9-Chloro-4,5-dimethoxyacridine stands out due to its unique combination of chlorine and methoxy groups, which impart specific chemical and photophysical properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
89784-84-9 |
|---|---|
Molecular Formula |
C15H12ClNO2 |
Molecular Weight |
273.71 g/mol |
IUPAC Name |
9-chloro-4,5-dimethoxyacridine |
InChI |
InChI=1S/C15H12ClNO2/c1-18-11-7-3-5-9-13(16)10-6-4-8-12(19-2)15(10)17-14(9)11/h3-8H,1-2H3 |
InChI Key |
PWMQDSYKIUIZDV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N=C3C(=C2Cl)C=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


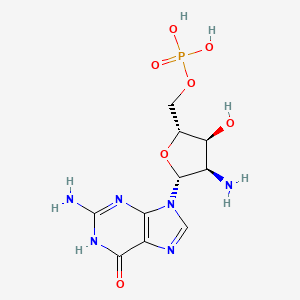
![2,6-Difluoro-N-[(1,3,4-thiadiazol-2-yl)carbamoyl]benzamide](/img/structure/B12924321.png)

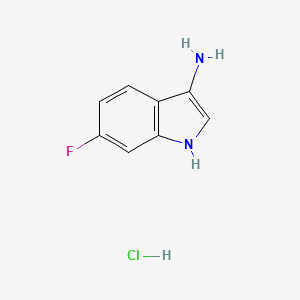
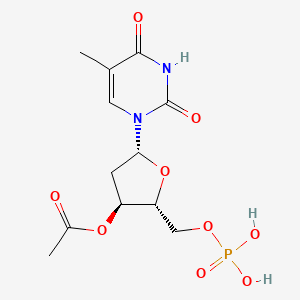
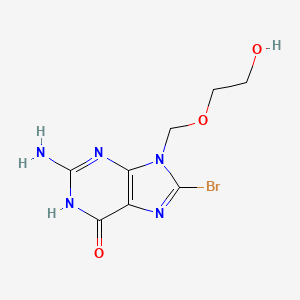
![9-Amino-N-[2-(dimethylamino)ethyl]-5-nitroacridine-4-carboxamide](/img/structure/B12924345.png)
![2-[(5-Chloro-1,3,4-thiadiazol-2-yl)oxy]-N-methyl-N-phenylacetamide](/img/structure/B12924348.png)
![2,4-Diamino-6-[(3,4-dimethylphenyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B12924353.png)

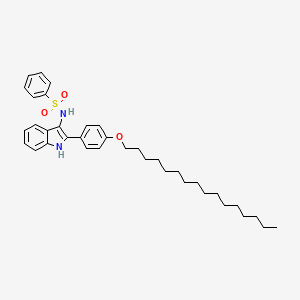
![2-[carboxy-[[2-(tetrazol-1-yl)acetyl]amino]methyl]-5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B12924364.png)
